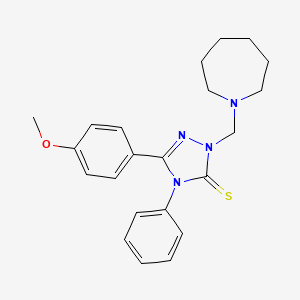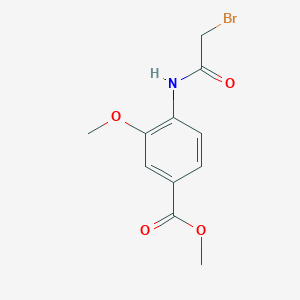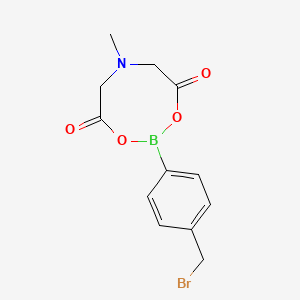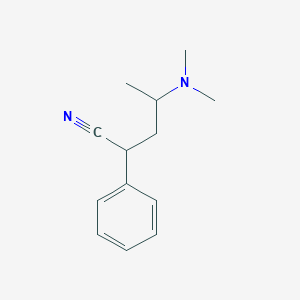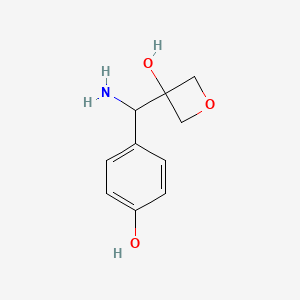
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol is a compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by functionalization. One common method involves the cyclization of appropriate precursors under basic conditions. For example, hydroxylammonium chloride and sodium hydroxide can be used to form hydroxylamine in situ, which then reacts with a suitable precursor to form the oxetane ring .
Industrial Production Methods
the general principles of oxetane synthesis, such as cyclization reactions and functional group transformations, can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as peroxy acids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The phenolic group within the compound can confer antioxidative potential, which is important for modulating oxidative stress pathways. This property is particularly relevant in cancer treatment, where the compound can synergize with chemotherapeutics to enhance their efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: An important precursor for energetic oxetanes.
3-Nitrooxetane:
3,3-Dinitrooxetane: Another energetic material with unique properties.
Uniqueness
3-(Amino(4-hydroxyphenyl)methyl)oxetan-3-ol is unique due to its combination of an oxetane ring with both amino and phenolic functional groups. This combination imparts the compound with distinct chemical reactivity and potential biological activities that are not commonly found in other oxetane derivatives .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-[amino-(4-hydroxyphenyl)methyl]oxetan-3-ol |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)5-14-6-10)7-1-3-8(12)4-2-7/h1-4,9,12-13H,5-6,11H2 |
InChI Key |
HKPAOJSECMHUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(C2=CC=C(C=C2)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
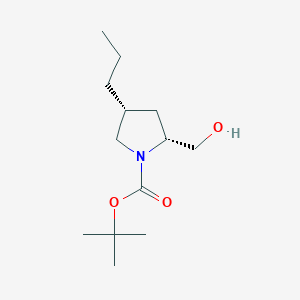
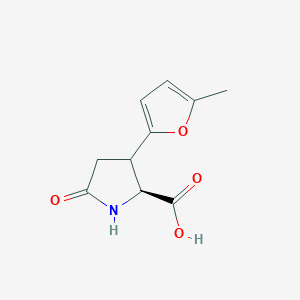
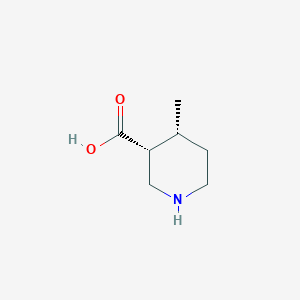
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
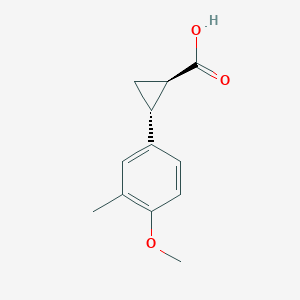
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13351648.png)
![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
